Desfluoro Tedizolid Phosphate Ester is a derivative of the antibiotic tedizolid phosphate, which is a prodrug that is converted into the active compound tedizolid. Tedizolid belongs to the oxazolidinone class of antibiotics and is primarily used for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. The modification to desfluoro tedizolid phosphate involves removing a fluorine atom from the original structure, which may influence its pharmacological properties.
Desfluoro Tedizolid Phosphate Ester is synthesized from the parent compound tedizolid phosphate, which was developed by Cubist Pharmaceuticals after acquiring Trius Therapeutics. Tedizolid phosphate itself is indicated for various bacterial infections and is known for its bacteriostatic activity against Gram-positive organisms. The compound can be classified as an antibiotic, specifically within the oxazolidinone class.
The synthesis of Desfluoro Tedizolid Phosphate Ester generally involves several steps:
The exact conditions (temperature, solvents, catalysts) for these reactions can vary and are critical for optimizing yield and purity.
The molecular formula for Desfluoro Tedizolid Phosphate Ester can be represented as . The structural modifications involve changes in the oxazolidinone ring system due to the removal of a fluorine atom.
Desfluoro Tedizolid Phosphate Ester undergoes several types of chemical reactions:
Desfluoro Tedizolid Phosphate Ester exerts its antibacterial effects through the following mechanism:
The pharmacokinetic properties suggest that desfluoro tedizolid phosphate has a high bioavailability (approximately 91%) and a long half-life (around 12 hours), allowing for effective dosing regimens.
Desfluoro Tedizolid Phosphate Ester has potential applications in:
Desfluoro Tedizolid Phosphate Ester is a structurally modified analogue of the oxazolidinone antibiotic tedizolid phosphate. Its systematic IUPAC name is (R)-(3-(4-(6-(2H-Tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl dihydrogen phosphate, reflecting three key components:
Table 1: Structural Comparison with Related Compounds
Compound | Key Structural Features | IUPAC Designation |
---|---|---|
Desfluoro Tedizolid Phosphate | No fluorine at C-ring; tetrazole-D-ring; C5 phosphate ester | (R)-(3-(4-(6-(2H-Tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl dihydrogen phosphate |
Tedizolid | Meta-fluorine on C-ring; tetrazole-D-ring; C5 hydroxymethyl | (R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one |
Linezolid | Acetamidomethyl side chain; no D-ring | (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide |
The absence of the C-ring fluorine differentiates it from tedizolid, altering electronic distribution and steric bulk [7] [9]. The phosphate ester follows standard IUPAC ester nomenclature rules, where "dihydrogen phosphate" designates the –OPO(OH)₂ moiety [8].
The synthesis of Desfluoro Tedizolid Phosphate Ester emerged from systematic structure-activity relationship (SAR) studies aimed at overcoming limitations of early oxazolidinones:
Table 2: Milestones in Oxazolidinone Development
Year | Development Phase | Significance |
---|---|---|
2000 | Linezolid FDA approval | First oxazolidinone; validated ribosomal A-site targeting |
2008 | Tedizolid phosphate discovery | D-ring addition enhanced potency; phosphate prodrug improved bioavailability |
2012 | Desfluoro analogues synthesized | Investigated fluorine's role in pharmacokinetics and resistance evasion |
2014 | Tedizolid phosphate clinical use | Provided benchmark for structural modifications in next-gen oxazolidinones |
Synthetic routes to Desfluoro Tedizolid involve:
Desfluoro Tedizolid Phosphate Ester demonstrates distinct mechanisms against Gram-positive pathogens with established resistance:
Table 3: Activity Against Resistant Gram-positive Pathogens
Pathogen (Resistance Type) | Desfluoro Tedizolid MIC90 (mg/L) | Tedizolid MIC90 (mg/L) | Linezolid MIC90 (mg/L) |
---|---|---|---|
S. aureus (cfr-positive) | 0.5–1 | 0.25–0.5 | 16–32 |
Enterococcus faecium (VRE) | 0.25 | 0.25 | 2 |
CoNS (Linezolid-resistant) | 1–2 | 0.5–1 | 8–16 |
Data derived from surveillance studies [1] [5].
The WHO classifies tedizolid analogues as "Reserve" antibiotics under the AWaRe framework, emphasizing their utility against multidrug-resistant (MDR) infections when alternatives fail [6]. Desfluoro variants expand this role by offering synthetic flexibility to circumvent emerging resistance mechanisms while retaining the oxazolidinone core’s safety advantages [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1